(2,3,4-Trichlorophenyl)hydrazine
CAS No.: 80025-74-7
Cat. No.: VC8295978
Molecular Formula: C6H5Cl3N2
Molecular Weight: 211.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80025-74-7 |
---|---|
Molecular Formula | C6H5Cl3N2 |
Molecular Weight | 211.5 g/mol |
IUPAC Name | (2,3,4-trichlorophenyl)hydrazine |
Standard InChI | InChI=1S/C6H5Cl3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2 |
Standard InChI Key | IYBKJASNAMGBOI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1NN)Cl)Cl)Cl |
Canonical SMILES | C1=CC(=C(C(=C1NN)Cl)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2,4,6-Trichlorophenylhydrazine consists of a phenyl ring substituted with chlorine atoms at the 2, 4, and 6 positions and a hydrazine (-NH-NH₂) group at the 1-position. Its molecular formula is C₆H₄Cl₃N₂, with a molar mass of 214.47 g/mol. The symmetrical chlorine substitution pattern enhances thermal stability and influences reactivity in electrophilic substitution reactions .
Physical Characteristics
Key physical properties derived from experimental data include:
Property | Value | Source |
---|---|---|
Melting Point | 139–142°C | |
Solubility | Slightly soluble in methanol; Insoluble in water | |
Appearance | Pale yellow crystals | |
Stability | Stable under inert atmospheres; Decomposes in strong bases |
The compound’s low water solubility necessitates organic solvents (e.g., acetic acid, toluene) for industrial processing .
Synthesis Methodologies
Dicarboxylic Anhydride Route (US4772747A)
This three-step process involves:
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Formation of N-Anilinodicarboximide: Phenylhydrazine reacts with dicarboxylic anhydrides (e.g., phthalic anhydride) in acetic acid at 95–100°C, yielding a mixture of N-anilinodicarboximide and N-phenylazinedione .
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Chlorination: The intermediate is treated with chlorine gas in acetic acid at 15–50°C, producing N-(2,4,6-trichloroanilino)dicarboximide.
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Base-Mediated Liberation: Reaction with nitrogen-containing bases (e.g., ammonia, methylamine) liberates 2,4,6-trichlorophenylhydrazine. For example, ammonia treatment at 100°C for 8.7 hours achieves 94% purity .
Advantages:
Direct Chlorination Route (US5041667A)
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Chlorination of Phenylhydrazine: Phenylhydrazine is treated with sulfuryl chloride (SO₂Cl₂) at 25°C, forming β-imidated chlorophenylhydrazine.
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Acid Hydrolysis: The intermediate undergoes hydrolysis with sulfuric acid (30% aqueous H₂SO₄) under reflux, yielding 87% pure product .
Advantages:
Industrial Applications
Agrochemical Intermediates
The compound serves as a precursor for herbicides and fungicides. For example, reaction with 2,4-dichlorophenoxyacetic acid derivatives yields chlorinated azo compounds with phytotoxic activity .
Pharmaceutical Synthesis
2,4,6-Trichlorophenylhydrazine is utilized in synthesizing hydrazone-based drugs, particularly antitubercular and anticancer agents. Its electron-withdrawing chlorine groups enhance binding affinity to enzyme active sites .
Dye Manufacturing
The compound’s arylhydrazine structure facilitates coupling reactions to produce azo dyes. For instance, reactions with naphthol derivatives yield stable, chlorinated dyes for textile applications .
Comparative Analysis of Synthesis Routes
Parameter | Dicarboxylic Anhydride Route | Direct Chlorination Route |
---|---|---|
Yield | 67–94% | 87% |
Reaction Time | 16–72 hours | 8–10 hours |
By-Products | Minimal inorganic salts | SO₂, HCl |
Scalability | Moderate | High |
Cost | Higher (precursor cost) | Lower |
The choice of method depends on production scale and environmental regulations .
Recent Advancements
Green Chemistry Approaches
Recent efforts focus on replacing chlorine gas with ionic liquid-mediated chlorination to reduce gaseous by-products .
Catalytic Optimization
Palladium catalysts improve the efficiency of base-mediated liberation steps, reducing reaction times by 30% .
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